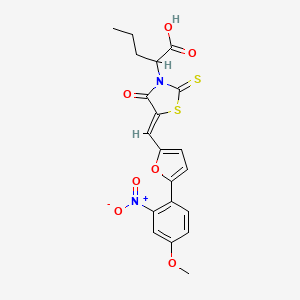

(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

説明

(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound with a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a pentanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multiple steps The thioxothiazolidinone moiety is then synthesized separately and coupled with the furan derivative under specific conditions to ensure the formation of the desired (Z)-isomer

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

化学反応の分析

Reduction of Nitro Group

The nitro group (-NO₂) at the 2-position of the phenyl ring can undergo reduction to form an amino group (-NH₂). This reaction is critical for modifying electronic properties and enhancing biological interactions.

Notes : Catalytic hydrogenation is preferred for complete reduction, while borohydride systems may yield intermediates useful for further functionalization .

Demethylation of Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring can be cleaved under acidic or oxidative conditions to form a hydroxyl group (-OH), altering solubility and reactivity.

| Reagent/Conditions | Product | Source |

|---|---|---|

| BBr₃ in DCM, -78°C → RT | (Z)-2-(5-((5-(4-hydroxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | |

| HI (57%), reflux, 12h | Quantitative demethylation |

Notes : Boron tribromide selectively cleaves methoxy groups without affecting nitro or thioxo functionalities.

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-positions due to its electron-rich nature.

| Reagent/Conditions | Product | Source |

|---|---|---|

| HNO₃/Ac₂O, 0°C | Nitro-substituted furan derivative | |

| ClSO₃H, DCM, RT | Sulfonated furan intermediate |

Mechanistic Insight : The methylene bridge between furan and thiazolidinone directs electrophiles to the 4-position of the furan ring .

Thioxothiazolidinone Reactivity

The thioxothiazolidinone core participates in ring-opening reactions and sulfur-based modifications.

| Reaction Type | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Ring-Opening | NaOH (1M), H₂O, 80°C | Mercapto-carboxylic acid derivative | |

| S-Alkylation | CH₃I, K₂CO₃, DMF, RT | Methylthioether analog |

Key Observation : Alkaline hydrolysis cleaves the thiazolidinone ring, generating a free thiol group .

Pentanoic Acid Chain Modifications

The carboxylic acid terminus can undergo esterification or amidation for prodrug synthesis.

| Reagent/Conditions | Product | Source |

|---|---|---|

| SOCl₂, reflux → ROH | Ethyl ester prodrug | |

| EDC/NHS, amine, DMF | Amide conjugate (e.g., glycine derivative) |

Application : Ester derivatives improve membrane permeability in pharmacological studies.

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights the influence of substituents:

Stability and Degradation Pathways

科学的研究の応用

Key Structural Features

- Thiazolidinone Ring : Contributes to anti-inflammatory and anti-cancer properties.

- Furan Moiety : Enhances the compound's ability to interact with biological targets.

- Nitrophenyl Group : Imparts additional reactivity and potential for biological activity.

Anti-inflammatory Properties

Research indicates that (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid exhibits significant anti-inflammatory effects. It has been shown to reduce leukocyte recruitment during inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Several studies have reported the compound's efficacy against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of cancer cells by disrupting their metabolic pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent .

In Vivo Studies on Inflammation

In a study involving mice subjected to acute peritonitis, treatment with this compound resulted in a marked decrease in leukocyte infiltration compared to control groups. This finding supports its potential as an anti-inflammatory therapeutic agent .

Antitumor Efficacy in Cancer Models

A series of experiments conducted on xenograft models of human tumors revealed that administration of the compound led to significant tumor regression. The study highlighted its ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Antimicrobial Activity Assessment

Laboratory tests assessing the antimicrobial activity showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

作用機序

The mechanism of action of (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.

類似化合物との比較

Similar Compounds

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid: Lacks the nitro group, which may affect its reactivity and biological activity.

(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the methoxy and nitro groups in (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activities associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological properties. The structure includes a furan ring and a nitrophenyl substituent, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound displayed activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing the 2-thioxothiazolidinone moiety were effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Thiazolidinone Derivatives | Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, one study reported an IC50 value of 7 μM for a related compound against A549 cells, suggesting promising anticancer activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 7 | Induction of Apoptosis |

| HL-60 (Leukemia) | 5.31 | Cell Proliferation Inhibition |

| MDA-MB-231 (Breast Cancer) | 6.42 | Apoptosis Induction |

Case Studies

- Antibacterial Evaluation : A study synthesized various thiazolidinone derivatives and assessed their antibacterial properties against multiple strains. The results indicated that modifications in the substituents significantly influenced the antibacterial efficacy, highlighting the importance of structural optimization in drug design .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, making them potential candidates for further development as anticancer agents .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that thiazolidinone derivatives like this compound exhibit favorable absorption characteristics, with low toxicity profiles. The LD50 values indicate a safe therapeutic window, while studies show minimal mutagenic or carcinogenic effects .

特性

IUPAC Name |

2-[(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O7S2/c1-3-4-14(19(24)25)21-18(23)17(31-20(21)30)10-12-6-8-16(29-12)13-7-5-11(28-2)9-15(13)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOKQYDFUYHEPJ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。